molecular formula C12H16O B058043 Allyl o-i-propylphenyl ether CAS No. 942-58-5

Allyl o-i-propylphenyl ether

Cat. No.: B058043
CAS No.: 942-58-5
M. Wt: 176.25 g/mol
InChI Key: ZRTGNSUOVSGTFW-UHFFFAOYSA-N
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Description

Allyl o-i-propylphenyl ether: is an organic compound characterized by the presence of an allyl group attached to an o-i-propylphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Claisen Rearrangement: This method involves the thermal rearrangement of allyl phenyl ethers to form β-aryl allyl ethers.

Industrial Production Methods: Industrial production of Allyl o-i-propylphenyl ether typically involves large-scale application of the Williamson Ether Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO_4, OsO_4, CrO_3/Pyridine

    Reduction: H_2/Ni, H_2/Rh, LiAlH_4, NaBH_4

    Substitution: LiAlH_4, NaBH_4, RLi, RMgX

Major Products Formed:

    Oxidation: Epoxides, Diols

    Reduction: Alcohols

    Substitution: Various substituted ethers and alcohols

Comparison with Similar Compounds

Properties

IUPAC Name

1-propan-2-yl-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGNSUOVSGTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252664
Record name 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-58-5
Record name 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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